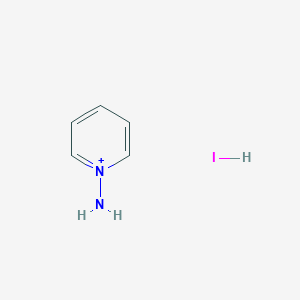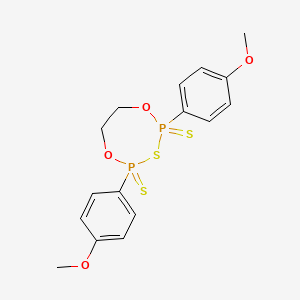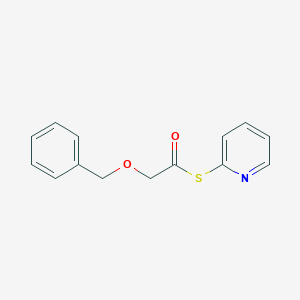
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate: is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a benzyloxy group attached to an ethanethioate moiety. It is primarily used in research and development due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate typically involves the reaction of 2-pyridinethiol with benzyl 2-bromoacetate under basic conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes and exerting its effects .
Comparaison Avec Des Composés Similaires
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can be compared with other similar compounds, such as:
S-Pyridin-2-yl ethanethioate: Lacks the benzyloxy group, which may result in different chemical and biological properties.
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds have a pyrimidine ring instead of the benzyloxy group, leading to different biological activities and applications.
Pyridine-2(H)-one derivatives: These compounds have a different core structure and are known for their anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
S-pyridin-2-yl 2-phenylmethoxyethanethioate |
InChI |
InChI=1S/C14H13NO2S/c16-14(18-13-8-4-5-9-15-13)11-17-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
VZOQZUVHDCLFJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


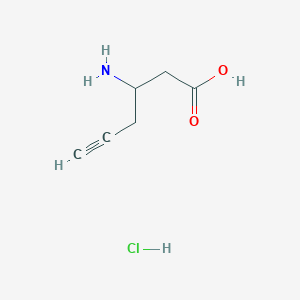





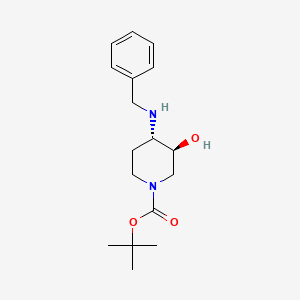

![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
